REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([OH:13])=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:9])([CH3:4])([CH3:3])[CH3:2].Cl[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21](OO)=O)[CH:16]=1>ClCCl>[CH2:21]([O:13][C:6]1[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:15][CH:16]=1
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=O)C=CC1)O
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
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washed with saturated sodium bicarbonate (2×400 mL) and water (500 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
potassium hydroxide (7.5 g) was added
|
Type
|
STIRRING
|
Details
|
this mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (800 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica (350 g) with 5% ethyl acetate in heptane (4 L)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |